molecular formula C11H15NO3 B15227339 (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

Cat. No.: B15227339
M. Wt: 209.24 g/mol
InChI Key: NIGVRCFJVXFFNZ-CPCISQLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is a chiral compound with a unique structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves the following steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Chiral resolution: The chiral centers can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol: This is a stereoisomer with different chiral centers.

    2,3-Dihydrobenzo[b][1,4]dioxin derivatives: These compounds share the core structure but have different functional groups attached.

Uniqueness

(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This combination of features can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7,11,13H,4-5,12H2,1H3/t7-,11-/m0/s1

InChI Key

NIGVRCFJVXFFNZ-CPCISQLKSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.